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3alpha-Hydroxytanshinone IIA
Overview
Description
Mechanism of Action
3alpha-Hydroxytanshinone IIA, also known as (7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione, is a bioactive compound with significant pharmacological effects. This article will explore its mechanism of action, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound has been shown to modulate multiple targets, including Nrf2, AMPK, GSK-3β, EGFR, CD36, HO-1, NOX4, Beclin-1, TLR4, TNF-α, STAT3, Caspase-3, and bcl-2 proteins . These targets play crucial roles in various cellular processes, including cell growth, proliferation, apoptosis, autophagy, and inflammation .
Mode of Action
The compound interacts with its targets, leading to changes in their activity or function. For instance, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . It achieves these effects by modulating the activity of its targets and disrupting the signaling pathways they are involved in .
Biochemical Pathways
This compound affects multiple signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, Bcl-2–Caspase pathways, NF-κB, SIRT1/PGC1α, MAPK, SREBP-2/Pcsk9, Wnt, PI3K/Akt/mTOR pathways, TGF-β/Smad, and Hippo/YAP pathways . These pathways are involved in various cellular processes, and their disruption can lead to changes in cell behavior and function .
Pharmacokinetics
The main metabolic pathway of Tanshinone IIA, the parent compound of this compound, is hydroxylation, which is responsible for CYP2A6 in liver microsomes . Dehydrogenation is a secondary pathway . These metabolic pathways can affect the bioavailability of the compound and its ability to reach its targets.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as the induction of apoptosis and autophagy . These effects can lead to the suppression of tumor development and progression .
Biochemical Analysis
Biochemical Properties
3alpha-Hydroxytanshinone IIA has been shown to interact with multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . These interactions play a crucial role in its biochemical reactions, affecting the function of various enzymes, proteins, and other biomolecules.
Cellular Effects
This compound has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induction of apoptosis and autophagy . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to significantly decrease the myocardial infarct size, cardiac enzyme activity, and troponin levels compared with those in the control group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3alpha-Hydroxytanshinone IIA can be synthesized through various chemical reactions involving the diterpenoid skeleton. The synthesis typically involves the hydroxylation of tanshinone IIA, a major component of Salvia miltiorrhiza . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired hydroxylation.
Industrial Production Methods: Industrial production of this compound involves the extraction of tanshinone IIA from the roots of Salvia miltiorrhiza, followed by chemical modification to introduce the hydroxyl group at the 3alpha position . This process may involve multiple steps, including purification and crystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3alpha-Hydroxytanshinone IIA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms of diterpenoids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .
Scientific Research Applications
Anticancer Properties
3-HT exhibits significant anticancer activities through various mechanisms:
- Inhibition of HIF-1α Activity : Research indicates that 3-HT effectively inhibits the expression and activity of hypoxia-inducible factor 1-alpha (HIF-1α) under hypoxic conditions, which is crucial for tumor growth and angiogenesis. This inhibition leads to decreased levels of vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT-1), both of which are regulated by HIF-1α .
- Impact on Glycolysis : The compound also directly binds to α-enolase, an enzyme involved in glycolysis, inhibiting its activity and thereby reducing glycolytic flux. This action contributes to lower HIF-1α expression and further suppresses tumor metabolism .
- Apoptosis Induction : Studies have shown that 3-HT can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways, leading to cell cycle arrest and autophagic cell death .
Cardiovascular Applications
3-HT has demonstrated potential in cardiovascular health:
- Neuroprotective Effects : It has been shown to protect against ischemia/reperfusion injury in cerebral tissues, indicating its potential for treating conditions like stroke .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This property is beneficial in preventing cardiovascular diseases associated with chronic inflammation .
Neuroprotective Effects
The neuroprotective capabilities of 3-HT extend beyond cardiovascular applications:
- Protection Against Cerebral Ischemia : Experimental models have demonstrated that 3-HT can ameliorate damage caused by cerebral ischemia/reperfusion injury, possibly through mechanisms involving enhanced angiogenesis and improved blood-brain barrier integrity .
Mechanistic Insights
The pharmacological effects of 3-HT are mediated through several molecular targets:
Target | Effect | Mechanism |
---|---|---|
HIF-1α | Inhibition | Suppresses expression under hypoxia |
α-Enolase | Inhibition | Reduces glycolytic activity |
Pro-inflammatory Cytokines | Inhibition | Reduces IL-1β, IL-6, TNF-α release |
Caspases | Activation | Induces apoptosis |
Clinical Implications
The therapeutic potential of 3alpha-Hydroxytanshinone IIA is supported by various studies:
- Cancer Treatment : Its ability to inhibit angiogenesis and induce apoptosis positions it as a promising candidate for cancer therapies targeting solid tumors.
- Cardiovascular Disease Management : Given its anti-inflammatory properties and neuroprotective effects, 3-HT could be beneficial in treating ischemic heart diseases and stroke.
Comparison with Similar Compounds
Tanshinone IIA: The parent compound from which 3alpha-Hydroxytanshinone IIA is derived.
Tanshinone I: Another diterpenoid with similar pharmacological properties.
Cryptotanshinone: A structurally related compound with notable anticancer activity
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 3alpha position, which enhances its bioactivity and pharmacological properties compared to its parent compound, tanshinone IIA .
Biological Activity
3alpha-Hydroxytanshinone IIA, a diterpenoid quinone derived from the roots of Salvia miltiorrhiza (Danshen), has garnered significant attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its abietane diterpenoid structure, with the molecular formula and a molecular weight of approximately 302.34 g/mol. Its structure is crucial for its interaction with biological targets, influencing its pharmacological effects.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:
- Mechanism : The compound modulates the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 .
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound significantly reduced edema and inflammatory cell infiltration .
2. Antioxidant Activity
This compound demonstrates strong antioxidant capabilities, which contribute to its protective effects against oxidative stress:
- Mechanism : The compound scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
- Data Table :
Parameter | Control Group | Treatment Group (3α-Hydroxytanshinone IIA) |
---|---|---|
SOD Activity (U/mg protein) | 15.2 ± 1.5 | 22.8 ± 2.0** |
Catalase Activity (U/mg protein) | 12.5 ± 0.8 | 18.7 ± 1.2** |
Malondialdehyde (MDA) Levels (nmol/mL) | 4.5 ± 0.5 | 2.1 ± 0.4** |
Note : Values are mean ± SD; **p < 0.01 compared to control.
3. Anticancer Properties
The compound has shown promise in anticancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells:
- Mechanism : It affects multiple signaling pathways, including PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines .
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM .
Pharmacological Mechanisms
The biological activities of this compound can be attributed to several key mechanisms:
- PI3K/Akt Pathway Modulation : The compound enhances Akt phosphorylation, promoting cell survival and inhibiting apoptosis .
- Regulation of Apoptotic Proteins : It modulates the expression of Bcl-2 family proteins and caspases, influencing apoptotic pathways .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Cardiovascular Diseases : Its anti-inflammatory and antioxidant properties may benefit conditions like atherosclerosis.
- Cancer Therapy : The ability to induce apoptosis in cancer cells suggests a role in oncological treatments.
- Neuroprotection : Emerging evidence indicates neuroprotective effects through modulation of oxidative stress pathways.
Properties
IUPAC Name |
(7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,8,13,20H,5,7H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDUBPDLRWKSBQ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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